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4-Bromo-5-ethylthiazole

Cat. No.: B12987808
M. Wt: 192.08 g/mol
InChI Key: YZOWWFLXMIUYGL-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Core Structures in Contemporary Chemical Research

Thiazole derivatives are integral components of numerous natural and synthetic compounds with diverse pharmacological activities. ijarsct.co.innih.govnih.gov They are recognized for their broad therapeutic potential, which has driven extensive research into their synthesis and modification. bohrium.comijarsct.co.inanalis.com.my The versatility of the thiazole scaffold allows for substitutions at various positions, enabling the generation of new molecules with tailored biological activities. analis.com.my

Overview of Brominated Thiazoles as Key Synthetic Intermediates

Within the vast family of thiazole derivatives, brominated thiazoles stand out as particularly crucial synthetic intermediates. nih.govlookchem.com The bromine atom serves as a versatile functional handle, facilitating a variety of chemical transformations. This reactivity allows for the introduction of diverse substituents onto the thiazole ring, making brominated thiazoles essential precursors in the synthesis of complex target molecules. nih.govsmolecule.com The synthesis of the complete family of bromothiazoles has been a subject of study to optimize their production for modern chemical applications. lookchem.com

The strategic placement of a bromine atom on the thiazole ring can significantly influence the molecule's reactivity and its subsequent utility in multi-step syntheses. For instance, the bromine atom in brominated thiazoles can be readily displaced by nucleophiles or participate in cross-coupling reactions, opening avenues for the construction of intricate molecular frameworks. smolecule.comresearchgate.net

Structural and Electronic Considerations in 4-Bromo-5-ethylthiazole

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1264033-99-9
Molecular Formula C5H6BrNS
Molecular Weight 192.08 g/mol

Data sourced from AK Scientific, Inc. aksci.com

The electronic properties of the thiazole ring are influenced by the presence of both an electron-donating sulfur atom and an electron-accepting imine (C=N) group. ijarsct.co.in The introduction of a bromine atom at the 4-position and an ethyl group at the 5-position further modulates the electron distribution within the ring. The bromine atom, being an electron-withdrawing group, can affect the reactivity of the thiazole ring towards electrophilic and nucleophilic attack. beilstein-journals.orgmdpi.com The ethyl group, an electron-donating group, can also influence the electronic environment of the ring.

The interplay of these structural and electronic factors makes this compound a valuable and reactive intermediate in organic synthesis, enabling chemists to construct a wide range of more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNS B12987808 4-Bromo-5-ethylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

4-bromo-5-ethyl-1,3-thiazole

InChI

InChI=1S/C5H6BrNS/c1-2-4-5(6)7-3-8-4/h3H,2H2,1H3

InChI Key

YZOWWFLXMIUYGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CS1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 5 Ethylthiazole and Its Precursors

Regiospecific Bromination Techniques for Thiazole (B1198619) Rings

The introduction of a bromine atom at a specific position on the thiazole ring is a critical transformation. The electronic nature of the thiazole ring, being electron-rich at the C5 position and electron-deficient at C2, with the C4 position being relatively neutral, dictates the regiochemical outcome of electrophilic substitution reactions. pharmaguideline.com Various methods have been developed to achieve selective bromination, each with its own advantages and substrate scope.

Electrophilic Substitution Reactions with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination in organic synthesis. wikipedia.org It serves as a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine for substitution reactions on aromatic and heteroaromatic rings. researchgate.netorganic-chemistry.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the thiazole ring acts as the nucleophile.

The regioselectivity of NBS bromination on the thiazole ring is highly dependent on the substituents already present on the ring and the reaction conditions. For many thiazole derivatives, electrophilic attack preferentially occurs at the C5 position due to its higher electron density. pharmaguideline.com However, sequential bromination can lead to the formation of di- and tri-brominated products. nih.gov In a specific example, the synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles was achieved through sequential bromination, first at the 5-position of the thiazole ring, followed by benzylic bromination. nih.gov

ReagentSubstrate TypePosition of BrominationReference
N-Bromosuccinimide (NBS)Unsubstituted or variously substituted thiazolesPrimarily C5, can be directed by existing substituents pharmaguideline.comnih.govnih.gov

Achieving bromination specifically at the C4 position often requires strategies that either block the more reactive positions or utilize precursors where the C4 position is activated for substitution.

Bromination using Hydrogen Bromide and Sodium Nitrite (B80452) Systems

A powerful method for the introduction of a bromine atom onto a thiazole ring involves a Sandmeyer-type reaction. wikipedia.org This reaction sequence typically begins with an amino-substituted thiazole, which is converted to a diazonium salt using a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrogen bromide. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom. wikipedia.orgnih.govorganic-chemistry.org

This method is particularly useful for introducing a bromine atom at a position that is not readily accessible through direct electrophilic halogenation. For instance, if a 2-aminothiazole (B372263) derivative is used as the starting material, this method can be employed to introduce a bromine atom at the 2-position. nih.gov Research has shown that the reaction conditions can be tuned to control the regioselectivity. For example, in the bromination of 4-(phenylethynyl)thiazol-2-amine with copper(II) bromide and n-butyl nitrite, bromination was observed to occur first at the 5-position, followed by the slower diazotization of the amino group and subsequent bromine insertion at the 2-position. nih.gov

Starting MaterialReagentsKey IntermediateProductReference
2-Aminothiazole derivative1. NaNO₂, HBr2. CuBrThiazole-2-diazonium salt2-Bromothiazole derivative wikipedia.orgnih.govnih.gov

Decarboxylative Bromination Strategies

Decarboxylative bromination, most notably the Hunsdiecker reaction and its variations, provides an indirect method for the introduction of a bromine atom onto the thiazole ring. wikipedia.orgbyjus.com This strategy involves the synthesis of a thiazolecarboxylic acid precursor, where the carboxylic acid group is positioned at the desired location of bromination. The carboxylic acid is then converted to its silver salt, which is subsequently treated with elemental bromine. This process leads to the loss of carbon dioxide and the formation of a carbon-bromine bond. nih.govorganic-chemistry.org

This method has been successfully applied to a range of heteroaromatic acids, including thiazole-4-carboxylic acid, to yield the corresponding bromo-substituted heterocycles. nih.govprinceton.edu Modern advancements have led to the development of transition-metal-free decarboxylative bromination procedures, which are more environmentally friendly. researchgate.netnih.gov These methods often utilize alternative brominating agents and reaction conditions to avoid the use of stoichiometric transition metals. beilstein-archives.org

Reaction NameStarting MaterialKey ReagentsProductKey FeaturesReference
Hunsdiecker ReactionThiazolecarboxylic acidSilver(I) salt of the acid, BromineBromothiazoleInvolves radical intermediates; useful for positions not accessible by EAS. wikipedia.orgbyjus.comnih.gov
Transition-metal-free Decarboxylative BrominationThiazolecarboxylic acidVaries (e.g., NBS, other brominating agents)BromothiazoleAvoids stoichiometric transition metals; often milder conditions. researchgate.netnih.govbeilstein-archives.org

Strategies for Introducing Ethyl Substituents onto the Thiazole Ring

The installation of an ethyl group onto the thiazole nucleus can be accomplished through various synthetic strategies. These methods can be broadly categorized into two main approaches: building the thiazole ring with the ethyl group already incorporated into one of the starting materials, or adding the ethyl group to a pre-formed thiazole ring.

Cyclocondensation Approaches for Thiazole Formation

The Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, providing a versatile method for the construction of the thiazole ring from readily available starting materials. chemhelpasap.combepls.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. mdpi.comasianpubs.org To synthesize a 5-ethylthiazole (B108513) derivative, one could envision a reaction between a thioamide and an α-haloketone bearing an ethyl group at the appropriate position. For example, the reaction of 1-bromo-2-butanone (B1265390) with a thioamide would lead to a thiazole with an ethyl group at the 5-position.

Variations of the Hantzsch synthesis and other cyclocondensation reactions have been developed to allow for the synthesis of a wide range of substituted thiazoles. nih.govresearchgate.netacs.org One-pot procedures have been reported that combine the α-halogenation of a ketone and the subsequent cyclization with a thioamide in a single step, offering a more efficient route to the desired thiazole products. tandfonline.cominformahealthcare.commdpi.com

Reaction NameReactant 1Reactant 2Product TypeReference
Hantzsch Thiazole Synthesisα-HaloketoneThioamideSubstituted Thiazole chemhelpasap.combepls.commdpi.com
One-pot Halogenation/Cyclizationβ-Keto esterN-Bromosuccinimide, Thiourea (B124793)2-Amino-5-carboxy-substituted thiazole tandfonline.comorganic-chemistry.org

Alkylation Reactions in Thiazole Synthesis

The introduction of an ethyl group onto a pre-existing thiazole ring can be achieved through modern cross-coupling reactions. The Kumada coupling, for instance, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with an organic halide, catalyzed by a nickel or palladium complex. nrochemistry.comrhhz.net To synthesize 4-bromo-5-ethylthiazole via this method, one could start with a 4,5-dibromothiazole (B3029471) and selectively couple one of the bromine atoms with an ethyl Grignard reagent, such as ethylmagnesium bromide. The selectivity of this reaction would depend on the relative reactivity of the C4 and C5 bromine atoms and the specific catalyst and reaction conditions employed.

The catalytic cycle of the Kumada coupling typically involves oxidative addition of the organohalide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally reductive elimination to form the carbon-carbon bond and regenerate the catalyst. wikipedia.org This method is advantageous for its ability to form C(sp²)–C(sp³) bonds, which is precisely what is required for the ethylation of a bromothiazole. nih.gov

Reaction NameSubstrateReagentCatalystProductReference
Kumada CouplingBromothiazoleEthylmagnesium bromide (Grignard reagent)Nickel or Palladium complexEthylthiazole organic-chemistry.orgwikipedia.orgnrochemistry.com

Green Chemistry Principles in the Synthesis of Halogenated Thiazoles

The synthesis of halogenated thiazoles, including compounds like this compound, is increasingly guided by the principles of green chemistry. These principles advocate for the reduction of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. researchgate.net Conventional synthetic routes often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents that generate significant chemical waste. researchgate.net In contrast, modern methodologies focus on developing sustainable pathways that minimize environmental impact while maintaining high efficiency and product yields. researchgate.netmdpi.com Key strategies in this domain include the adoption of solvent-free reaction conditions, the use of recyclable and benign catalysts, and the application of alternative energy sources like microwave irradiation. researchgate.netbenthamdirect.com

Solvent-Free and Catalytic Systems for Sustainable Synthesis

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which are major contributors to chemical waste and environmental pollution. Solvent-free synthesis, often conducted through grinding or solid-state reactions, represents a significant step towards this goal. researchgate.net These methods can lead to shorter reaction times, higher yields, and simplified product purification. For instance, the classic Hantzsch condensation to produce 2-aminothiazoles can be performed efficiently under solvent-free conditions, proceeding to completion in seconds without a catalyst. organic-chemistry.org

Catalytic systems are fundamental to sustainable synthesis, offering pathways that are more energy-efficient and generate less waste compared to stoichiometric reactions. The focus is on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, a core principle of green chemistry. researchgate.net

Key Developments in Catalytic Systems:

Magnetically Recoverable Nanocatalysts : These catalysts, often based on iron oxide nanoparticles, provide high efficiency and can be easily removed from the reaction medium using an external magnet, allowing for multiple reuse cycles. benthamdirect.comresearchgate.net This simplifies purification and significantly reduces waste. researchgate.net

Biocatalysts : Natural polymers like chitosan (B1678972) have been employed as effective, eco-friendly, and recyclable biocatalysts for synthesizing thiazole derivatives. mdpi.com Their biodegradability and low environmental impact make them a sustainable choice. mdpi.com

Metal-Free Catalysis : To avoid issues related to heavy metal contamination and toxicity, metal-free catalytic systems have been developed. For example, Brønsted acids have been used to promote the synthesis of 2,4-disubstituted thiazoles from simple starting materials and elemental sulfur, which acts as the sulfur source. rsc.org

The table below summarizes various sustainable catalytic systems used in the synthesis of thiazole derivatives.

Catalyst SystemReactantsThiazole Product TypeReaction ConditionsYield (%)Source
Fe3O4@vitamin B1 Arylglyoxals, 1,3-dicarbonyls, thioamidesTrisubstituted 1,3-thiazolesWater, room temperatureHigh researchgate.net
PIBTU-CS hydrogel Thiosemicarbazone, α-haloketonesSubstituted thiazolesUltrasonic irradiationHigh mdpi.com
None (Solvent-Free) 2-Bromoacetophenones, thiourea2-AminothiazolesGrinding, room temp.Good organic-chemistry.org
Isonicotinic acid Benzylamines, acetophenones, sulfur2,4-Disubstituted thiazolesDMSO, 130 °C50-93 rsc.org
None (Solvent-Free) Acid chlorides, α-bromocarbonylsFunctionalized thiazolesRoom temperatureExcellent researchgate.net

Microwave-Assisted and Aqueous Medium Reactions

Alternative energy sources and green solvents are cornerstones of sustainable chemical synthesis. Microwave irradiation and the use of water as a reaction medium have emerged as powerful tools for developing environmentally benign protocols for synthesizing halogenated thiazoles.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions, resulting in rapid and uniform heating. researchgate.net This technique often leads to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. bepls.comnih.gov The efficiency of microwave heating has enabled the development of solvent-free and catalyst-free reactions. For example, hydrazinyl thiazoles have been synthesized in a one-pot reaction under microwave irradiation at 300 W for just 30–175 seconds without any solvent or catalyst. bepls.com Similarly, the Suzuki coupling reaction to form aryl-substituted thiazoles, including brominated precursors, can be effectively carried out under microwave conditions. researchgate.net

Aqueous Medium Reactions:

Water is considered the ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Performing organic reactions in water aligns perfectly with the principles of green chemistry. While the low solubility of many organic reactants in water can be a challenge, this can be overcome by using phase-transfer catalysts or surfactants like β-cyclodextrin. organic-chemistry.org A notable example is the synthesis of 2-amino-4-alkylthiazole-5-carboxylates, where α-halogenation of β-keto esters and subsequent cyclization with thiourea are performed in water at 50°C in the presence of β-cyclodextrin. organic-chemistry.org Multicomponent domino reactions for synthesizing trisubstituted thiazoles have also been successfully carried out in an aqueous medium under microwave conditions without a catalyst, highlighting the synergy between these two green techniques. researchgate.netresearchgate.net

The following table compares different microwave-assisted and aqueous medium reactions for the synthesis of thiazole derivatives.

MethodReactantsThiazole Product TypeConditionsTimeYield (%)Source
Microwave Aryl ketones, thiosemicarbazide, phenacyl bromidesHydrazinyl thiazolesSolvent-free, catalyst-free, 300 W30-175 sHigh bepls.com
Microwave Bromo ester, substituted phenylthiourea2-Arylamino thiazole acetatesPEG-400, 100 °C, 100 W60 sGood nih.gov
Aqueous Medium Dithiocarbamates, α-halocarbonyls2-(Alkylsulfanyl)thiazolesWater, reflux, catalyst-free20 h75-90 bepls.com
Aqueous Medium β-Keto esters, NBS, thiourea2-Aminothiazole-5-carboxylatesWater, β-cyclodextrin, 50°C-Good organic-chemistry.org
Microwave/Aqueous Arylglyoxals, 1,3-dicarbonyls, thioamidesTrisubstituted thiazolesWater, catalyst-freeShortGood-Very Good researchgate.net

Comprehensive Reactivity and Transformation Studies of 4 Bromo 5 Ethylthiazole Analogues

Nucleophilic Substitution Reactions at the Bromine-Substituted Position

The bromine atom at the C4 position of the thiazole (B1198619) ring is susceptible to substitution by various nucleophiles. The electron-withdrawing nature of the thiazole ring system facilitates these reactions, which can proceed through several distinct pathways.

Direct Nucleophilic Aromatic Substitution (SNAr) Pathways

Direct displacement of the bromide via a Nucleophilic Aromatic Substitution (SNAr) mechanism is a viable pathway, particularly when the thiazole ring is further activated by electron-withdrawing groups. The reaction proceeds through a polar, two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer-type intermediate.

The reactivity of bromo-heterocycles in SNAr reactions is significantly influenced by the electron deficiency of the aromatic system. Studies on related electron-deficient systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netwikipedia.orgwikipedia.orgthiadiazole), have shown that the incorporation of bromine atoms enhances the electron deficiency of the molecule, thereby increasing its reactivity toward nucleophiles. organic-chemistry.org In these analogous systems, nucleophilic substitution with amines like morpholine, piperidine, and aniline occurs under thermal conditions, with reaction times varying based on the nucleophile's strength and the substrate's electronic properties. organic-chemistry.org For 4-bromo-5-ethylthiazole analogues, similar reactivity is expected, allowing for the introduction of N-, O-, and S-based nucleophiles.

Table 1: Representative SNAr Reactions on an Analogous Bromo-heterocycle System This table is based on data for the analogous compound 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netwikipedia.orgwikipedia.orgthiadiazole) to illustrate typical SNAr conditions.

NucleophileSolventTemperatureReaction Time
MorpholineDioxaneReflux24 h
PiperidineDioxaneReflux24 h
AnilineDMF100 °C24 h

Ligand-Accelerated Nucleophilic Displacements

While direct SNAr is feasible, many nucleophilic substitutions on aryl halides are more efficiently achieved through metal catalysis. These ligand-accelerated reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, operate under milder conditions and tolerate a broader range of functional groups.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a powerful tool for the synthesis of aryl amines from aryl halides. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is critical to the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that facilitates the coupling of aryl halides with amines, alcohols, and thiols. wikipedia.org Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize soluble copper catalysts supported by ligands such as diamines and phenanthroline, allowing the reactions to proceed under significantly milder conditions. wikipedia.org This method is particularly useful for forming aryl ethers (C-O coupling) and aryl thioethers (C-S coupling) from this compound analogues.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-heteroatom bond formation. The bromine atom of this compound serves as an excellent handle for these transformations, enabling the introduction of a wide variety of substituents.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species with an organic halide or triflate. organic-chemistry.org This reaction is widely used to form biaryl or vinyl-aryl linkages. For this compound analogues, Suzuki coupling allows for the introduction of various aryl, heteroaryl, and vinyl groups at the C4 position. organic-chemistry.org

The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A phosphine ligand, such as triphenylphosphine (PPh₃) or more advanced biarylphosphines like SPhos, is essential for catalyst activity and stability. libretexts.org A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent. organic-chemistry.org The choice of solvent, often a mixture of an organic solvent like dioxane or toluene and water, is also crucial for achieving high yields. Thiazole-based palladium complexes have also been developed as highly efficient catalysts for Suzuki-Miyaura reactions in aqueous media. rsc.org

Table 2: Example of Suzuki-Miyaura Coupling with a Bromothiazole Analogue

Aryl HalideBoronic AcidCatalyst / LigandBaseSolventYield
2-Substituted 4-bromothiazoleArylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneGood to Excellent

Negishi Cross-Coupling Reactions with Organozinc Reagents

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. A key advantage of this method is the high reactivity and functional group tolerance of the organozinc reagents.

Studies on 2-substituted 4-bromothiazoles have demonstrated the exceptional efficiency of the Negishi coupling for introducing alkyl and aryl substituents. researchgate.netwikipedia.org The reaction of 4-bromothiazole derivatives with organozinc halides, catalyzed by a Pd(0) complex, proceeds in very high yields, often between 88-97%. researchgate.netwikipedia.org This high efficiency makes the Negishi coupling a preferred method for constructing C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds on the thiazole core. Structure-reactivity studies have shown that the presence of electron-accepting groups on the aryl halide can accelerate the rate of the cross-coupling reaction. wikipedia.org

Table 3: High-Yield Negishi Coupling of 4-Bromothiazole Analogues

SubstrateOrganozinc ReagentCatalystSolventYieldReference
2-Alkyl-4-bromothiazoleAlkyl-ZnXPd(PPh₃)₄THF88-97% researchgate.netwikipedia.org
2-Aryl-4-bromothiazoleAryl-ZnXPd(PPh₃)₄THF88-97% researchgate.netwikipedia.org

Sonogashira Cross-Coupling for Alkynylation

The Sonogashira cross-coupling reaction is the premier method for the synthesis of alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. thermofisher.com This reaction is typically co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne. mdpi.com

This protocol has been successfully applied to bromo-thiazole systems to achieve alkynyl-debromination, providing a direct route to 4-alkynylthiazole derivatives. researchgate.netwikipedia.org These products are valuable intermediates for further transformations or as components in conjugated materials. The reaction is generally carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine), which also serves as the solvent.

Table 4: General Conditions for Sonogashira Coupling of Bromothiazoles

Aryl HalideTerminal AlkynePd CatalystCu Co-catalystBase / Solvent
This compound analogueR-C≡CHPd(PPh₃)₂Cl₂CuITriethylamine

Stille Cross-Coupling for Organotin Reagents

The Stille cross-coupling reaction is a versatile and widely utilized method in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org This reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, typically a halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org For analogues of this compound, the C-Br bond at the 4-position serves as an effective coupling site. The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition of the bromothiazole to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

A variety of organostannanes can be employed, allowing for the introduction of diverse substituents onto the thiazole ring. The synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles has been accomplished using Stille cross-coupling, although it was noted to be less efficient than corresponding Negishi couplings for similar substrates, yielding products in the 58-62% range. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and minimizing side reactions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). organic-chemistry.org The reaction is valued for the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.org

To improve the efficiency and environmental footprint of the Stille reaction, protocols using green solvents like polyethylene glycol (PEG) have been developed. For instance, aryl bromides have been successfully coupled with organotins using a Pd(PPh₃)₄/PEG 400 catalytic system in the presence of a base like sodium acetate. organic-chemistry.org Furthermore, advancements have been made to use only catalytic amounts of tin, addressing the issue of toxic tin byproducts. msu.eduresearchgate.net These methods often involve an in-situ regeneration of the tin hydride reagent. msu.edu

Table 1: Examples of Stille Cross-Coupling Conditions for Brominated Heterocycles

ElectrophileOrganotin ReagentCatalyst / LigandSolventBaseYieldReference
2-Substituted 4-bromothiazolesStannylated ThiazolePd(0) catalystNot specifiedNot specified58-62% nih.gov
Aryl BromidesTetraphenyltinPd(PPh₃)₄PEG-400NaOAcUp to 97% organic-chemistry.org
IodobenzeneIn-situ generated VinyltinPd₂dba₃ / (2-furyl)₃PTHFKF21% msu.edu

Directed Metalation and Lithiation Reactions

Directed metalation and lithiation reactions are powerful strategies for the regioselective functionalization of aromatic and heteroaromatic rings. These methods rely on the presence of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific, usually ortho, position. baranlab.orgorganic-chemistry.org

Halogen-Metal Exchange and Subsequent Derivatization

Halogen-metal exchange is a fundamental transformation that converts an aryl or heteroaryl halide into an organometallic species, which can then react with a wide range of electrophiles. nih.gov For this compound, the bromine atom at the C4 position can be exchanged with a metal, most commonly lithium, by treatment with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. tcnj.edu This process is typically fast and efficient, occurring at temperatures like -78 °C or -100 °C to prevent side reactions with the electrophilic thiazole ring. tcnj.edu

The resulting 4-lithiated-5-ethylthiazole is a potent nucleophile that can be quenched with various electrophiles to introduce new functional groups. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with N,N-dimethylformamide (DMF) introduces a formyl group. researchgate.net This methodology allows for the synthesis of diverse polyfunctionalized thiazoles. researchgate.net In the synthesis of 2,4'-bithiazole derivatives, a bromo-lithium exchange on a 2-substituted 4-bromothiazole followed by transmetalation to zinc or tin created a nucleophilic species ready for a subsequent cross-coupling reaction. nih.gov

Challenges can arise when the substrate contains acidic protons. A modified protocol using a combination of an isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can perform the bromine-metal exchange efficiently on bromoheterocycles bearing substituents with acidic protons under non-cryogenic conditions. nih.gov

Table 2: Halogen-Metal Exchange and Derivatization of Bromothiazole Analogues

SubstrateReagentElectrophileProductReference
2-Substituted 4-bromothiazolen-BuLi, then ZnCl₂2,4-dibromothiazole (B130268)2'-Substituted 4-bromo-2,4'-bithiazole nih.gov
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazoleLDAAcetaldehyde1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol researchgate.net
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazoleLDACyclohexanone1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol researchgate.net
Bromoaryl β-lactamn-BuLiBenzaldehydeAryl-substituted β-lactam tcnj.edu
Bromoheterocycles with acidic protonsi-PrMgCl, n-BuLiDMFFormylated heterocycle nih.gov

Chelation-Assisted Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic rings. organic-chemistry.org The strategy relies on a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to the organolithium reagent. baranlab.org This coordination creates a complex that positions the base in proximity to an adjacent ortho-proton, facilitating its abstraction over other potentially acidic protons in the molecule. This phenomenon is known as a complex-induced proximity effect (CIPE). baranlab.org

For thiazole rings, heteroatoms within the ring or substituents on the ring can act as directing groups. While the sulfur and nitrogen atoms of the thiazole ring itself can direct metalation, their directing ability is often weak. More powerful directing groups, such as amides (-CONR₂), carbamates (-OCONR₂), or sulfoxides, can be installed on the thiazole ring to achieve high regioselectivity. organic-chemistry.org For example, lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA) results in metalation at the 5-position, ortho to the directing dioxolane group. researchgate.net

The choice of the organometallic base is critical. While alkyllithiums are common, bulky lithium amides like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to prevent nucleophilic attack on the directing group. researchgate.netnih.gov Highly hindered magnesium amide bases, such as TMPMgCl·LiCl, have also proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu Once the ortho-lithiated species is formed, it can be trapped with an electrophile, similar to the derivatization following halogen-metal exchange.

Radical Reactions and Their Mechanistic Pathways

Radical reactions offer alternative pathways for the functionalization of C-Br bonds that are complementary to traditional ionic reactions. These processes involve highly reactive radical intermediates and can be initiated by thermal, chemical, or photochemical methods. ucr.edu

Generation and Reactivity of Thiazolyl Radicals

Thiazolyl radicals can be generated from this compound through homolytic cleavage of the C-Br bond. This can be achieved under radical conditions, for instance, using a radical initiator like dilauroyl peroxide (DLP) or through photolysis. ucr.edumdpi.com Mechanistic studies on the bromination of thiazoles have suggested that the reactions can proceed through a radical pathway. researchgate.net

Once generated, the thiazol-4-yl radical is a reactive intermediate that can participate in various transformations. It can abstract a hydrogen atom from a solvent or another molecule, leading to a reduction product. mdpi.com Alternatively, it can add to unsaturated systems like alkenes or alkynes in C-C bond-forming reactions. The reactivity is influenced by the stability of the radical and the reaction conditions. The investigation of radical-mediated cyclization reactions of α-bromo thioesters has demonstrated that radical intermediates can lead to the formation of cyclic products like thiolactones. mdpi.com In some cases, unexpected rearrangements can occur through radical fragmentation processes. mdpi.com

Photoredox Catalysis in C-Br Bond Activation

Visible-light photoredox catalysis has emerged as a powerful and mild method for activating stable chemical bonds, including the C-Br bond of aryl and heteroaryl bromides. This technique utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates.

In a typical catalytic cycle for C-Br bond activation, the excited state of the photocatalyst can reduce the this compound. This reduction involves the transfer of an electron to the bromothiazole, leading to the formation of a radical anion. This radical anion is unstable and rapidly fragments, cleaving the C-Br bond to generate a bromide anion and the desired thiazol-4-yl radical. This thiazolyl radical can then be intercepted by a suitable reaction partner to form a new bond, or it can be further reduced to a thiazolyl anion for subsequent reaction with an electrophile. This method avoids the use of harsh reagents and high temperatures often associated with traditional methods, offering a more sustainable approach to functionalization.

Derivatization Strategies and Functionalization of the 4 Bromo 5 Ethylthiazole Scaffold

Introduction of Carbonyl-Containing Moieties

The introduction of carbonyl groups onto the 4-Bromo-5-ethylthiazole core is a critical step in the elaboration of this scaffold, providing handles for further chemical transformations. Methodologies such as the Wittig-Horner and Arbuzov reactions, as well as various acylation and formylation procedures, have been effectively employed for this purpose.

Wittig-Horner and Arbuzov Reactions

The Wittig-Horner reaction, a modification of the classic Wittig reaction, is a powerful tool for the formation of alkenes with high E-selectivity from aldehydes or ketones and stabilized phosphorus ylides (phosphonate carbanions). researchgate.net This reaction is often preceded by the Arbuzov reaction, which is a widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides. nih.govresearchgate.net

In the context of thiazole (B1198619) chemistry, these reactions have been utilized to synthesize stilbene (B7821643) analogs. For instance, a multi-step synthesis involving a brominated thiazole derivative, similar in structure to this compound, employed an Arbuzov reaction to generate a phosphonate (B1237965) intermediate. This intermediate was then subjected to a Wittig-Horner reaction with various benzaldehydes to yield the target stilbene analogs. nih.gov An interesting observation in this synthesis was the reduction of the bromine atom at the 5-position of the thiazole ring during the Arbuzov reaction, attributed to the reducing properties of triethyl phosphite. nih.gov The stereochemistry of the resulting alkenes is typically controlled to favor the E-isomer. researchgate.net

The general mechanism of the Wittig-Horner reaction involves the nucleophilic attack of the phosphonate carbanion on the carbonyl carbon, leading to an intermediate that eliminates a phosphate (B84403) ester to form the alkene. researchgate.net The Arbuzov reaction proceeds via the SN2 attack of the trivalent phosphorus ester on the alkyl halide, forming a phosphonium (B103445) salt intermediate that subsequently dealkylates to the phosphonate. nih.gov

Table 1: Key Reactions for Introducing Carbonyl-Containing Moieties

ReactionReagentsProductKey Features
Arbuzov ReactionTrialkyl phosphite, Alkyl halideAlkyl phosphonateForms a new P-C bond. nih.govresearchgate.net
Wittig-Horner ReactionPhosphonate carbanion, Aldehyde/KetoneAlkeneHigh E-selectivity for alkenes. researchgate.net

Acylation and Formylation Procedures

Acylation and formylation reactions introduce acyl (-COR) and formyl (-CHO) groups, respectively, onto the thiazole ring, which can serve as precursors for a variety of functional groups.

Acylation of aromatic and heteroaromatic compounds is commonly achieved through Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. organic-chemistry.org This electrophilic aromatic substitution reaction typically leads to monoacylated products because the resulting ketone is less reactive than the starting material. organic-chemistry.org While direct Friedel-Crafts acylation on the thiazole ring of this compound might be challenging due to the electron-withdrawing nature of the thiazole ring and the bromine atom, acylation of more activated thiazole derivatives has been reported. For instance, 2-aminothiazole (B372263) derivatives can be acylated, though the reaction can sometimes lead to mixtures of products, including bis-acylated compounds. nih.gov The use of protecting groups, such as a Boc group on the amino functionality, can lead to cleaner reactions and better yields of the desired acylated products. nih.gov

Formylation , the introduction of a formyl group, is often accomplished using the Vilsmeier-Haack reaction. name-reaction.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.com The electrophilic Vilsmeier reagent attacks the aromatic ring, and subsequent hydrolysis of the intermediate iminium salt yields the aldehyde. wikipedia.org The Vilsmeier-Haack reaction is a mild and efficient method for formylating a variety of heterocyclic substrates. ijpcbs.com

Annulation and Ring-Forming Reactions Involving the Thiazole Core

The construction of fused heterocyclic systems containing the thiazole moiety is of significant interest due to the diverse biological activities exhibited by such compounds. Annulation and ring-forming reactions provide a direct route to these complex molecular architectures.

Synthesis of Fused Thiazole Systems

The synthesis of fused thiazole systems can be achieved through various cyclization strategies. For example, thieno[3,2-d]thiazoles and pyrrolo[2,3-d]thiazoles are important classes of fused heterocycles. The synthesis of thieno[3,2-d] nih.govnih.govthiazole derivatives has been accomplished starting from 5-aryl-3-aminothiophene-2-carboxylic acids. researchgate.net Similarly, pyrrolo[2,3-d] researchgate.netnih.govnih.govthiadiazole-6-carboxylates have been synthesized via the Hurd-Mori reaction, where the cyclization of the thiadiazole ring is a key step. nih.gov Another approach involves the synthesis of pyrrolo[2,1-b] nih.govnih.govbenzothiazoles through a nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] researchgate.netnih.govbenzothiazine-1,2,4-triones. beilstein-journals.org

While direct examples starting from this compound are not extensively documented, the existing methodologies for the synthesis of fused thiazoles from appropriately functionalized precursors suggest that this compound could serve as a valuable starting material after suitable modification.

Hetero-Diels-Alder Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction for the formation of six-membered rings. wikipedia.org The hetero-Diels-Alder reaction is a variation where one or more heteroatoms are present in the diene or dienophile, leading to the formation of heterocyclic compounds. wikipedia.org Thiazole derivatives can potentially participate in Diels-Alder reactions. For instance, 4-alkenylthiazoles have been shown to act as all-carbon dienes in Diels-Alder reactions, where the C4-C5 double bond of the thiazole ring and the side-chain double bond participate in the cycloaddition. nih.gov These reactions can proceed with high stereocontrol to yield endo-cycloadducts. nih.gov

The participation of the thiazole ring itself as a diene component in a hetero-Diels-Alder reaction is less common but represents an intriguing possibility for the synthesis of novel fused systems. The electron-richness of the diene and the electron-withdrawing nature of the dienophile are key factors for a successful reaction. organic-chemistry.org

Regioselective Functionalization at Non-Brominated Positions

The ability to selectively introduce functional groups at specific positions on the this compound scaffold, other than the brominated carbon, is crucial for expanding its synthetic utility. The C2 position of the thiazole ring is a prime target for such modifications due to its inherent reactivity.

The C2 proton of thiazoles is known to be acidic and can be removed by a strong base to generate a nucleophilic species. This allows for the introduction of various electrophiles at this position. Regioselective lithiation at the C5 position of 4-bromoisothiazole (B1276463) has been demonstrated, showcasing the ability to selectively functionalize positions adjacent to the sulfur atom. researchgate.net

Palladium-catalyzed cross-coupling reactions are another powerful tool for the regioselective functionalization of halogenated heterocycles. Reactions such as the Suzuki, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds. For example, 2,4-dibromothiazole (B130268) can undergo regioselective palladium-catalyzed cross-coupling reactions at the C2 position with various organometallic reagents. researchgate.netnih.gov This selectivity is often dictated by the higher reactivity of the C2-Br bond compared to the C4-Br bond in these catalytic cycles. This suggests that similar strategies could be applied to this compound to achieve selective functionalization at the C2 position, leaving the C4-bromo substituent available for subsequent transformations.

Synthesis of Poly-substituted Thiazole Derivatives

The this compound scaffold is a valuable starting point for the synthesis of more complex, poly-substituted thiazole derivatives. The bromine atom at the C4 position serves as a versatile handle for introducing a wide array of functional groups, primarily through two key synthetic strategies: palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by electrophilic trapping. These methods allow for the regioselective functionalization of the thiazole ring, enabling the creation of diverse molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the this compound scaffold, reactions like the Suzuki-Miyaura, Stille, and Heck couplings are particularly effective for introducing aryl, heteroaryl, and vinyl substituents at the C4 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the this compound with an organoboron reagent, typically an aryl or heteroaryl boronic acid or boronate ester, in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boron reagents. A subsequent Miyaura borylation of the starting bromothiazole can also be performed to generate a thiazole boronate ester, which can then be coupled with various aryl halides.

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the this compound. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the organotin compounds is a notable drawback.

Heck Coupling: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of 4-vinyl-5-ethylthiazole derivatives. This reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and can be tailored depending on the specific substrates being coupled.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 4-Substituted-5-ethylthiazole Derivatives.
Coupling ReactionCoupling PartnerTypical Catalyst/LigandTypical BaseResulting C4-Substituent
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ / XPhosK₃PO₄ or Cs₂CO₃Aryl group (e.g., Phenyl, Pyridyl)
StilleArylstannane (Ar-SnBu₃)Pd(PPh₃)₄- (Not always required)Aryl group (e.g., Thienyl, Furyl)
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / PPh₃Et₃N or K₂CO₃Vinyl group (e.g., Styrenyl)
Miyaura BorylationBis(pinacolato)diboronPd(dppf)Cl₂KOAcBoronate ester (-B(pin))

Metal-Halogen Exchange and Electrophilic Quench

A second major strategy for functionalizing the this compound scaffold is through a metal-halogen exchange reaction. wikipedia.org This process typically involves treating the bromothiazole with a strong organometallic base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). organic-chemistry.orgtcnj.edu The reaction rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive 4-lithio-5-ethylthiazole intermediate.

This organolithium species is a potent nucleophile and can react with a wide variety of electrophiles to introduce diverse functional groups at the C4 position. This two-step sequence provides access to a range of derivatives that are not readily accessible via cross-coupling methods. The choice of electrophile determines the final functionality introduced onto the thiazole ring. For example, quenching the lithiated intermediate with an aldehyde or ketone yields secondary or tertiary alcohols, respectively. Reaction with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid, while reaction with N,N-dimethylformamide (DMF) yields an aldehyde.

Table 2: Functionalization of this compound via Lithiation and Electrophilic Quench.
Step 1: ReagentStep 2: ElectrophileResulting Functional Group at C4Product Class
n-BuLi or t-BuLiAldehyde (R-CHO)-CH(OH)RSecondary Alcohol
n-BuLi or t-BuLiKetone (R-CO-R')-C(OH)RR'Tertiary Alcohol
n-BuLi or t-BuLiCarbon Dioxide (CO₂)-COOHCarboxylic Acid
n-BuLi or t-BuLiN,N-Dimethylformamide (DMF)-CHOAldehyde
n-BuLi or t-BuLiAlkyl Halide (R-X)-RAlkyl-substituted Thiazole
n-BuLi or t-BuLiIodine (I₂)-I4-Iodo-5-ethylthiazole

This method's utility lies in its broad scope of applicable electrophiles, providing a pathway to thiazoles with diverse functionalities such as alcohols, aldehydes, carboxylic acids, and new alkyl or aryl groups. growingscience.com

Advanced Spectroscopic and Diffraction Characterization of 4 Bromo 5 Ethylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-5-ethylthiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for unambiguous signal assignments.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons and the single proton on the thiazole (B1198619) ring. The chemical shifts are influenced by the electronic environment of the protons, including the electronegativity of adjacent atoms and the aromaticity of the thiazole ring.

Thiazole Proton (H-2): The proton at the C-2 position of the thiazole ring is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm. This significant downfield shift is attributed to the deshielding effect of the electronegative nitrogen and sulfur atoms within the aromatic ring.

Ethyl Group Protons: The ethyl group at the C-5 position will give rise to two signals: a quartet and a triplet.

The methylene protons (-CH₂-) are expected to resonate as a quartet at approximately δ 2.8-3.0 ppm. The quartet splitting pattern arises from the coupling with the three adjacent methyl protons. The proximity to the thiazole ring will cause a downfield shift compared to a simple alkane.

The methyl protons (-CH₃) will likely appear as a triplet around δ 1.3-1.5 ppm, resulting from coupling with the two neighboring methylene protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
H-28.5 - 9.0Singlet
-CH₂-2.8 - 3.0Quartet
-CH₃-1.3 - 1.5Triplet

¹³C NMR Spectral Interpretation and Carbon Connectivity

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected. The chemical shifts are influenced by the hybridization of the carbon atoms and the presence of electronegative substituents.

Thiazole Ring Carbons:

C-2: This carbon, situated between the nitrogen and sulfur atoms, is expected to be the most downfield of the ring carbons, with a chemical shift in the range of δ 150-155 ppm.

C-4: The carbon atom bearing the bromine substituent (C-4) is anticipated to resonate at a lower field than an unsubstituted carbon due to the inductive effect of the bromine atom, likely in the region of δ 125-130 ppm.

C-5: The carbon atom attached to the ethyl group (C-5) is expected to appear in the range of δ 140-145 ppm.

Ethyl Group Carbons:

-CH₂-: The methylene carbon of the ethyl group is expected to have a chemical shift of approximately δ 20-25 ppm.

-CH₃-: The methyl carbon will be the most upfield signal in the spectrum, resonating at around δ 12-15 ppm.

Carbon Expected Chemical Shift (δ, ppm)
C-2150 - 155
C-4125 - 130
C-5140 - 145
-CH₂-20 - 25
-CH₃-12 - 15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments made from the one-dimensional spectra and to establish the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct coupling. No other correlations would be expected for the isolated H-2 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between:

The H-2 proton signal and the C-2 carbon signal.

The methylene proton quartet and the methylene carbon signal.

The methyl proton triplet and the methyl carbon signal.

The H-2 proton showing correlations to C-4 and C-5.

The methylene protons of the ethyl group showing correlations to C-4, C-5, and the methyl carbon.

The methyl protons of the ethyl group showing a correlation to the methylene carbon and C-5.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the thiazole ring and the ethyl group.

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C-H stretching (thiazole ring)3100 - 3000Medium
C-H stretching (ethyl group)3000 - 2850Medium-Strong
C=N stretching (thiazole ring)1650 - 1550Medium-Strong
C=C stretching (thiazole ring)1550 - 1450Medium
C-H bending (ethyl group)1470 - 1450 and 1380 - 1370Medium
C-Br stretching600 - 500Medium-Strong

The presence of a band in the 3100-3000 cm⁻¹ region would be indicative of the C-H stretch of the thiazole ring. The aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The characteristic ring stretching vibrations of the thiazole moiety (C=N and C=C) are expected in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for thiazoles involve the cleavage of the ring and the loss of small neutral molecules. For this compound, fragmentation could involve the loss of the ethyl group, the bromine atom, or cleavage of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₅H₆BrNS), the expected exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ³²S). This precise mass measurement is a powerful tool for confirming the molecular formula of the compound. For instance, the expected m/z for the [M+H]⁺ ion would be calculated and compared to the experimental value, with a very small mass error (typically < 5 ppm) confirming the elemental composition. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When organic molecules, such as those containing a thiazole ring, absorb UV or visible light, their outer electrons are promoted from a ground state to a higher energy excited state. tanta.edu.egshu.ac.uk The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature of its chromophores—the functional groups responsible for light absorption. tanta.edu.egshu.ac.uk

For thiazole and its derivatives, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. youtube.comyoutube.com The thiazole ring is an aromatic heterocycle containing π-electrons in its conjugated system and non-bonding (n) electrons on the nitrogen and sulfur atoms.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are generally high-energy transitions, resulting in strong absorption bands, often in the range of 200-400 nm for aromatic systems. urfu.ru The presence of substituents on the thiazole ring, such as the bromo and ethyl groups in this compound, can influence the energy of these transitions.

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are typically of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. youtube.comyoutube.com

The absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the molecular environment. The choice of solvent can induce shifts in the absorption bands. A "blue shift" (hypsochromic shift) to shorter wavelengths is often observed for n → π* transitions with increasing solvent polarity, while π → π* transitions may exhibit a "red shift" (bathochromic shift) to longer wavelengths. shu.ac.uk

Detailed research on various thiazole derivatives illustrates these principles. For instance, studies on different substituted thiazoles show absorption maxima ranging from 326 nm to 410 nm, which are attributed to π → π* transitions within the aromatic systems. urfu.ruresearchgate.net The specific position and intensity of these absorptions are dictated by the nature and position of the substituents on the thiazole core.

Table 1: UV-Vis Absorption Data for Representative Thiazole Derivatives This table presents data for various thiazole derivatives to illustrate typical absorption ranges. Data for this compound is not specifically available.

Compound λmax (nm) Solvent Reference
Thiazole-hydrazone derivatives 5(a-h) 326–366 Various urfu.ru
Polysubstituted Thiazole 2a 349 DMSO researchgate.net
Polysubstituted Thiazole 4a 348 DMSO researchgate.net
Azo-thiazole derivatives 3a-c 293–477 DMSO and DMF nih.gov

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation

The analysis of a suitable single crystal involves irradiating it with X-rays and measuring the diffraction pattern. This pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. The key parameters obtained from a crystal structure analysis include:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Molecular Geometry: Precise bond lengths and angles within the this compound molecule, confirming the connectivity and planarity of the thiazole ring and the orientation of the bromo and ethyl substituents.

Intermolecular Interactions: The analysis reveals non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and halogen bonds that stabilize the crystal packing. In the case of this compound, potential Br···N or Br···S halogen bonds could be a significant feature in its crystal structure. st-andrews.ac.uk

While the crystal structure for this compound is not publicly documented, studies on related brominated thiazoles provide valuable comparative data. For example, the crystal structure of 2,4-Dibromothiazole (B130268) has been determined, offering insights into the structural characteristics of a brominated thiazole ring. st-andrews.ac.ukresearchgate.net Similarly, the structure of 2,4-Diacetyl-5-bromothiazole highlights the role of the bromine atom in forming both intramolecular and intermolecular halogen bonds. st-andrews.ac.ukresearchgate.net

Table 2: Representative Crystallographic Data for Brominated Thiazole Derivatives This table includes data for related brominated thiazoles to exemplify the type of information obtained from X-ray diffraction analysis.

Parameter 2,4-Dibromothiazole st-andrews.ac.ukresearchgate.net 2,4-Diacetyl-5-bromothiazole st-andrews.ac.ukresearchgate.net
Crystal System Orthorhombic Triclinic
Space Group Fmm2 P-1
a (Å) 6.700(10) 4.040(2)
b (Å) 16.21(3) 8.254(5)
c (Å) 5.516(8) 13.208(8)
α (°) 90 96.191(17)
β (°) 90 93.865(16)

| γ (°) | 90 | 94.067(11) |


Computational Chemistry and Theoretical Studies on Thiazole Systems

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ekb.egresearchgate.net It is widely employed for geometry optimization, determining the most stable three-dimensional arrangement of atoms in a molecule, and for calculating various electronic properties. For thiazole (B1198619) derivatives, DFT, often using functionals like B3LYP, is effective in modeling geometries and predicting reactivity. researchgate.netresearchgate.net These calculations are foundational for understanding the molecule's frontier molecular orbitals and electrostatic potential.

The Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

Table 1: Representative Frontier Orbital Energies for 4-Bromo-5-ethylthiazole (Illustrative Data)

Parameter Energy (eV)
EHOMO -6.25
ELUMO -1.10

Note: These values are illustrative and based on typical ranges observed for substituted thiazoles. Actual values would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comrsc.org The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow) : Indicate electron-rich areas, which are susceptible to electrophilic attack. In thiazole systems, the nitrogen atom is typically the most negative site. tandfonline.com

Positive Regions (Blue) : Indicate electron-poor areas, which are prone to nucleophilic attack.

Neutral Regions (Green) : Represent areas with moderate potential.

For this compound, the MEP surface would likely show a significant negative potential around the nitrogen atom of the thiazole ring, making it a primary site for protonation and interaction with electrophiles. The bromine atom, due to its high electronegativity, would also influence the charge distribution, creating electron-deficient areas nearby. The ethyl group, being electron-donating, would slightly increase the electron density on the adjacent carbon atom of the ring. This analysis helps in understanding intermolecular interactions and predicting reaction sites. researchgate.netresearchgate.net

Reactivity Descriptors and Quantum Chemical Insights

Beyond FMO and MEP analysis, several other quantum chemical descriptors derived from DFT calculations offer a more quantitative understanding of a molecule's reactivity. mdpi.com These descriptors are categorized as either local (site-specific) or global (molecule-wide).

The Fukui function, f(r), is a local reactivity descriptor that quantifies the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.org It is a powerful tool for identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov

f+(r) : Predicts sites for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site.

f-(r) : Predicts sites for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most susceptible.

f0(r) : Predicts sites for radical attack.

In thiazole, studies have shown that bromination tends to occur at the C5 position, which can be rationalized by analyzing the Fukui functions. researchgate.net For this compound, these calculations would precisely pinpoint the reactivity of the remaining C2 carbon, the nitrogen, and sulfur atoms, providing a more nuanced picture than MEP analysis alone. komorowski.edu.pl

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it measures the polarizability of a molecule. Softer molecules are more reactive. nih.gov

These parameters are essential for comparing the reactivity of different molecules and understanding their kinetic stability. emerginginvestigators.org

Table 2: Representative Global Reactivity Descriptors for this compound (Illustrative Data)

Parameter Value (eV)
Electronegativity (χ) 3.675
Chemical Hardness (η) 2.575

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1.

In the context of this compound, NBO analysis would reveal key interactions, such as:

Delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the antibonding orbitals (π*) of the thiazole ring.

Hyperconjugative interactions between the σ bonds of the ethyl group and the π system of the ring.

Interactions involving the lone pairs of the bromine atom with adjacent antibonding orbitals.

These charge transfer interactions, quantified as stabilization energies (E(2)), highlight the electronic pathways that contribute to the molecule's stability. mdpi.com Studies on similar thiazole derivatives have used NBO analysis to explain their electronic properties and reactivity patterns. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the properties of many-body systems in the presence of time-dependent potentials, making it particularly suitable for studying electronic excited states. wikipedia.org This approach is widely applied to thiazole systems to understand their photophysical behavior, including electronic transitions and absorption spectra. nih.govacs.orgnih.gov By calculating the linear response of the electron density to a changing external potential, TD-DFT can predict excitation energies with reasonable accuracy. wikipedia.org

Researchers employ TD-DFT to elucidate the nature of electronic excitations in various thiazole derivatives. For instance, studies on triphenyl-substituted thiazoles have used TD-DFT to compute potential energy data, demonstrating that photo-induced proton transfer is energetically favorable in the excited state but not in the ground state. nih.govnih.gov Such calculations help in understanding phenomena like Excited State Intramolecular Proton Transfer (ESIPT), where the intramolecular hydrogen bond is shown to strengthen upon excitation. nih.govnih.gov

TD-DFT is also instrumental in predicting the UV-visible absorption spectra of novel thiazole compounds. acs.org Calculations can determine key parameters such as maximum absorption wavelengths (λmax), excitation energies (E), and oscillator strengths (fos), which quantify the probability of a specific electronic transition. acs.org These theoretical predictions are often compared with experimental data to validate the computational models. nih.gov For example, in a study of novel thiazole-based hydrazones, TD-DFT calculations were performed to understand their absorption properties, revealing how different substituent groups on the thiazole ring system influence the electronic structure and charge transfer characteristics. acs.org The analysis of frontier molecular orbitals (HOMO and LUMO) within the TD-DFT framework provides further insight into the nature of the electronic transitions, typically identifying them as π → π* transitions. acs.org

The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set. The B3LYP functional is one of many that has been shown to adequately predict absorption data for certain thiazole systems. nih.govnih.gov Furthermore, solvent effects are often incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to provide a more realistic description of the electronic behavior of thiazole dyes in solution. nih.gov

CompoundCalculated λmax (nm)Excitation Energy (eV)Oscillator Strength (fos)Major Contribution
TCAH1 333.23.7220.9855HOMO -> LUMO (98%)
TCAH2 321.13.8611.0112HOMO -> LUMO (98%)
TCAH3 320.53.8680.9987HOMO -> LUMO (98%)
TCAH6 331.43.7411.0034HOMO -> LUMO (98%)
TCAH7 337.83.6711.0118HOMO -> LUMO (98%)

This table presents theoretical data for a series of N′-(arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides (TCAH) calculated using TD-DFT, illustrating the predicted absorption properties. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For thiazole systems, MD simulations provide critical insights into conformational flexibility, molecular packing, and the nature of non-covalent intermolecular interactions that govern their macroscopic properties. nih.govnih.gov These simulations can model the behavior of single molecules or large assemblies in various environments, assessing the stability and dynamic behavior of different conformers. semanticscholar.orgmdpi.com

MD simulations are particularly powerful for studying the intermolecular interactions that drive the self-assembly of thiazole-based materials. nih.gov For example, simulations of amide-functionalized thiazolo[5,4-d]thiazole chromophores have shown that a competition between different non-covalent forces dictates the dimensionality of their supramolecular structures. When weak C–H⋯S and C–H⋯N interactions between the π-conjugated cores are dominant, 2D sheets are formed. nih.gov Conversely, when van der Waals interactions between long alkyl side-chains become more significant, they drive the assembly towards 1D nanofibers. nih.gov These simulations can track the stability of interaction networks, such as hydrogen bonds between amide groups, over the simulation timescale. nih.gov

In the context of drug design, MD simulations are used to assess the stability of a thiazole-containing ligand within the binding site of a target protein. nih.govnih.gov After an initial docking pose is predicted, MD simulations can refine the binding mode and evaluate the dynamic stability of the ligand-protein complex. semanticscholar.orgnih.gov By analyzing the trajectory, researchers can identify key and persistent interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to ensure the complex remains stable throughout the simulation. mdpi.comekb.eg

Thiazole SystemKey Intermolecular InteractionsResulting Supramolecular Structure
TzTz-C8 C–H⋯S, C–H⋯N, Hydrogen Bonding2D Sheets
TzTz-C16 van der Waals, Hydrogen Bonding1D Nanofibers
Ligand-Protein Complexes Hydrogen Bonding, π-π Stacking, Hydrophobic InteractionsStable binding within active site

This table summarizes how different intermolecular forces, as studied by Molecular Dynamics, influence the assembly and interaction of various thiazole-based systems. nih.govnih.gov

4 Bromo 5 Ethylthiazole As a Strategic Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Multi-Heterocyclic Systems

The construction of molecules containing multiple interconnected heterocyclic rings is a central theme in medicinal chemistry and materials science. 4-Bromo-5-ethylthiazole is an ideal precursor for this purpose, primarily through its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon bonds with other heterocyclic systems.

Among the most powerful of these methods is the Suzuki-Miyaura coupling reaction, which involves the reaction of the bromothiazole with a heterocyclic boronic acid or boronate ester. nih.govtcichemicals.com This reaction offers high functional group tolerance and typically proceeds in high yields under relatively mild conditions. By selecting different heterocyclic coupling partners, a vast library of bi-heterocyclic and poly-heterocyclic structures can be accessed. For instance, coupling this compound with thiophene-2-boronic acid or N-Boc-pyrrole-2-boronic acid would yield 4-(thiophen-2-yl)-5-ethylthiazole and 4-(N-Boc-pyrrol-2-yl)-5-ethylthiazole, respectively. nih.gov These reactions showcase the modularity and efficiency of using this compound as a foundational unit for assembling complex, heteroatom-rich molecules. researchgate.netrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

Heterocyclic Boronic Acid PartnerResulting Multi-Heterocyclic ProductTypical CatalystBaseSolvent
Thiophene-2-boronic acid4-(Thiophen-2-yl)-5-ethylthiazolePd(dppf)Cl₂K₂CO₃Dimethoxyethane
Furan-2-boronic acid4-(Furan-2-yl)-5-ethylthiazolePd(PPh₃)₄Na₂CO₃Toluene/Water
Pyridine-3-boronic acid4-(Pyridin-3-yl)-5-ethylthiazolePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane
Indole-5-boronic acid4-(Indol-5-yl)-5-ethylthiazolePd₂(dba)₃ / XPhosCs₂CO₃Toluene

Scaffold for the Construction of Advanced Organic Materials

The thiazole (B1198619) ring is an electron-deficient heterocycle, a property that makes it a desirable component in organic electronic materials such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.com this compound serves as a fundamental scaffold for building the conjugated polymers and small molecules used in these applications.

The synthesis of these materials often relies on step-growth polymerization methods like Stille or Suzuki coupling. In these processes, a dibrominated monomer containing the thiazole unit is reacted with a co-monomer featuring two organotin or boronic acid groups. nih.gov A derivative of this compound could be incorporated into a monomer, such as 2,4-dibromo-5-ethylthiazole, which can then be polymerized. The resulting polymers possess extended π-conjugated systems along their backbones, which is essential for charge transport. The ethyl group at the 5-position can enhance the solubility of the final polymer, improving its processability for device fabrication. Research on analogous 4-alkylthiazole building blocks has shown their effectiveness in creating highly planar polymer backbones, which promotes intermolecular ordering and enhances thermoelectric properties. nih.gov

Table 2: Hypothetical Polymerization for Advanced Organic Material Synthesis

Reaction TypeMonomer 1Monomer 2Resulting Polymer StructurePotential Application
Stille Coupling2,4-Dibromo-5-ethylthiazole2,5-Bis(trimethylstannyl)thiophenePoly[(5-ethylthiazole-2,4-diyl)-alt-(thiophene-2,5-diyl)]Organic Field-Effect Transistor (OFET)
Suzuki Coupling2,4-Dibromo-5-ethylthiazoleBenzene-1,4-diboronic acidPoly[(5-ethylthiazole-2,4-diyl)-alt-(benzene-1,4-diyl)]Organic Photovoltaic (OPV)

Role in the Development of Ligands for Catalysis

In coordination chemistry and homogeneous catalysis, ligands play a critical role in controlling the reactivity and selectivity of a metal center. The thiazole ring, with its basic nitrogen atom, is an effective coordinating unit for various transition metals, including palladium. cdnsciencepub.com this compound can be strategically functionalized to create novel mono- and bidentate ligands for catalytic applications.

The C-Br bond is the key to this strategy. It can be transformed to introduce a second coordinating atom, thereby creating a chelating ligand. For example, a Suzuki coupling reaction with 2-pyridylboronic acid would yield 5-ethyl-4-(pyridin-2-yl)thiazole. In this molecule, both the thiazole nitrogen and the pyridine nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring. Such bidentate N,N-ligands are widely used to stabilize catalytic species and influence the outcome of reactions. This synthetic flexibility allows for the rational design of tailored ligands where the electronic and steric properties can be fine-tuned for specific catalytic processes.

Table 3: Proposed Synthetic Route for a Bidentate Thiazole-Pyridine Ligand

StepStarting MaterialReagent(s)ProductPurpose
1This compound2-Pyridylboronic acid, Pd(PPh₃)₄, Na₂CO₃5-Ethyl-4-(pyridin-2-yl)thiazoleInstallation of a second coordinating nitrogen atom via Suzuki coupling.
25-Ethyl-4-(pyridin-2-yl)thiazolePdCl₂(MeCN)₂[PdCl₂(5-ethyl-4-(pyridin-2-yl)thiazole)]Formation of a palladium complex for use as a pre-catalyst.

Intermediacy in the Chemical Synthesis of Complex Molecular Architectures

Beyond its use in creating repeating polymeric structures or discrete multi-heterocyclic systems, this compound is a valuable intermediate in the multi-step synthesis of complex, non-polymeric molecular architectures, including biologically active compounds. nih.gov The thiazole moiety is a key pharmacophore in numerous approved drugs, and the ability to introduce it regioselectively into a complex scaffold is of high synthetic value. acs.orgmdpi.com

In a total synthesis campaign, this compound can be introduced early as a stable, functionalized building block. The bromine atom allows for a specific and high-yielding coupling reaction (e.g., Suzuki, Stille, Negishi) to connect the thiazole ring to another part of the target molecule. nih.govresearchgate.net Once incorporated, the other positions on the thiazole ring (C2) or the ethyl substituent (C5) can be further modified. For example, the C2 position can be deprotonated with a strong base and reacted with an electrophile. This orthogonal reactivity allows chemists to build molecular complexity in a controlled and stepwise manner. A published synthesis of thiazole-based stilbene (B7821643) analogs, for instance, involves the bromination of a thiazole ring, which then enables further transformations to build the final complex structure. nih.gov

Table 4: Illustrative Synthetic Pathway to a Complex Molecule

StepIntermediateTransformationReagentsResulting Structure
1This compoundSuzuki CouplingAryl Boronic Acid, Pd Catalyst, Base4-Aryl-5-ethylthiazole
24-Aryl-5-ethylthiazoleC2-Lithiation & Electrophilic Quenchn-BuLi, then Benzaldehyde(4-Aryl-5-ethylthiazol-2-yl)(phenyl)methanol
3(4-Aryl-5-ethylthiazol-2-yl)(phenyl)methanolOxidationMnO₂(4-Aryl-5-ethylthiazol-2-yl)(phenyl)methanone
4(4-Aryl-5-ethylthiazol-2-yl)(phenyl)methanoneWittig ReactionPh₃P=CHCO₂EtEthyl 3-(4-aryl-5-ethylthiazol-2-yl)-3-phenylacrylate

Emerging Research Directions and Future Perspectives in 4 Bromo 5 Ethylthiazole Chemistry

Development of Novel Catalytic Methods for Functionalization

The carbon-bromine bond at the C4 position of the thiazole (B1198619) ring is a prime site for chemical modification, making it a valuable handle for introducing molecular complexity. Modern organic synthesis has increasingly relied on transition-metal-catalyzed cross-coupling reactions to functionalize such C-Br bonds. Research is now moving beyond traditional methods to develop more efficient, selective, and robust catalytic systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are effective for creating new carbon-carbon bonds by reacting brominated heterocycles with organoboron or organotin reagents, respectively. mdpi.comnih.gov These methods allow for the introduction of various aryl and hetaryl groups onto the thiazole core. mdpi.com For instance, the Negishi cross-coupling, which utilizes organozinc reagents, has been shown to be highly efficient for the synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles. researchgate.net Future work aims to develop catalysts that operate under milder conditions, tolerate a wider range of functional groups, and exhibit higher turnover numbers.

Beyond palladium, there is growing interest in using more abundant and less expensive metals like copper. Copper iodide (CuI), for example, has been employed as a low-cost catalyst for C-S cross-coupling reactions between 2-(4-bromo phenyl)-benzothiazole and various thiols under microwave-assisted conditions. rsc.org The development of similar copper-catalyzed methods for 4-Bromo-5-ethylthiazole could provide a more economical route for synthesizing sulfur-linked derivatives. Research also focuses on ligand development to enhance the activity and selectivity of these metal catalysts, enabling previously challenging transformations.

Catalytic MethodMetal CatalystTypical ReagentsBond FormedApplication Highlight for Bromo-Heterocycles
Suzuki-Miyaura Coupling Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Boronic acids, Pinacolate estersC-CSelective mono- and di-arylation of electron-deficient systems. mdpi.comnih.gov
Stille Coupling Palladium (e.g., Pd(OAc)₂)Aryl- and heteroaryl-tributylstannanesC-CEffective for preparing bis-arylated heterocycles. mdpi.comnih.gov
Negishi Coupling Palladium (e.g., Pd(PPh₃)₂Cl₂)Alkyl and aryl zinc halidesC-CHigh yields for coupling with alkyl nucleophiles. researchgate.net
Sonogashira Coupling Palladium/CopperTerminal alkynesC-C (alkynyl)Achieves alkynyl-debromination to introduce alkyne groups. researchgate.net
C-S Coupling Copper (e.g., CuI)Thiols (aryl, aliphatic)C-SMicrowave-assisted synthesis of thioethers. rsc.org
Buchwald-Hartwig Amination PalladiumAminesC-NPotential for direct amination, though can compete with other couplings. nih.gov

Exploration of Alternative Green Synthesis Routes

In response to the growing need for environmental sustainability, green chemistry principles are becoming central to the development of synthetic methodologies for heterocyclic compounds, including thiazoles. bohrium.com Traditional synthesis methods often rely on harsh reaction conditions and hazardous solvents. bepls.com Current research is focused on developing alternative routes that minimize waste, reduce energy consumption, and utilize environmentally benign materials. researchgate.net

Several green strategies are being explored for thiazole synthesis. bepls.com These include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. bepls.com It has been successfully used for C-S cross-coupling reactions to functionalize brominated benzothiazoles. rsc.org

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions at lower temperatures. mdpi.com The use of ultrasound has been demonstrated in the synthesis of thiazole derivatives using recyclable biocatalysts. acs.org

Use of Green Solvents: Replacing volatile organic solvents with greener alternatives like water or polyethylene glycol (PEG) is a key focus. bepls.com Catalyst-free methods for synthesizing 2-aminothiazoles have been developed in PEG-400 at elevated temperatures. bepls.com

Recyclable Biocatalysts: Materials like chitosan (B1678972), a natural biopolymer, are being modified to create efficient and reusable catalysts. mdpi.com A cross-linked chitosan hydrogel has been shown to be a potent, eco-friendly catalyst for synthesizing novel thiazoles, and it can be reused multiple times without significant loss of efficiency. mdpi.com

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which improves atom economy and reduces waste. researchgate.netnih.gov MCRs are considered a sustainable methodology for generating a wide range of biologically active molecules. researchgate.net

Green Chemistry ApproachKey FeatureExample in Thiazole ChemistryReference
Microwave Irradiation Rapid heating, reduced reaction timeC-S cross-coupling of bromo-benzothiazoles. rsc.org
Ultrasonic Irradiation Energy-efficient, mild conditionsSynthesis using a recyclable chitosan hydrogel biocatalyst. mdpi.comacs.org
Green Solvents Use of non-hazardous media like water or PEGCatalyst-free synthesis of 2-aminothiazoles in PEG-400. bepls.com
Recyclable Catalysts Catalyst can be recovered and reusedChitosan-based hydrogels for thiazole synthesis. mdpi.com
Multicomponent Reactions High atom economy, single-pot synthesisSustainable methodology for producing diverse thiazole derivatives. researchgate.netnih.gov

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and reactivity before undertaking extensive laboratory work. For this compound and its derivatives, advanced computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides a powerful approach to forecast their biological activities and guide the design of new compounds. imist.maglobalresearchonline.net

QSAR modeling involves establishing a mathematical and statistical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma This is achieved by calculating various molecular descriptors (topological, electronic, geometric, and physicochemical) that quantify different aspects of a molecule's structure. imist.ma Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build predictive models. imist.ma

For thiazole derivatives, QSAR models have been developed to predict their potential as inhibitors of specific biological targets, such as the enzyme Pin1, which is implicated in cancer. imist.maimist.ma The models can identify which structural features are most important for activity. For example, a QSAR study might reveal that descriptors like molar refractivity (MR), lipophilicity (LogP), and the energy of the lowest unoccupied molecular orbital (E-LUMO) are critical for the desired biological effect. imist.ma Such insights allow chemists to rationally design new this compound derivatives with an enhanced probability of success, thereby saving time and resources.

Descriptor TypeExample DescriptorInformation ProvidedRelevance to Thiazole Derivatives
Physicochemical LogP (Octanol-Water Partition Coefficient)Lipophilicity; ability to cross biological membranes.Predicting bioavailability and interaction with hydrophobic targets. imist.ma
Electronic E-LUMO (Energy of Lowest Unoccupied Molecular Orbital)Electron-accepting ability; reactivity in certain reactions.Correlating with reactivity and binding affinity to biological targets. imist.ma
Topological Wiener Index, Kier & Hall IndicesMolecular size, shape, and degree of branching.Describing molecular architecture to relate structure to activity. imist.ma
Geometric Molar Refractivity (MR)Molecular volume and polarizability.Modeling steric interactions with a receptor site. imist.ma

Design and Synthesis of New Derivatives with Tunable Chemical Properties

A major driving force in the chemistry of this compound is the design and synthesis of new derivatives where the chemical, physical, and biological properties can be precisely controlled. nih.gov By strategically modifying the core structure, researchers can create molecules tailored for specific applications, ranging from medicinal chemistry to materials science. nih.govresearchgate.net

In medicinal chemistry, the thiazole ring is a well-established pharmacophore found in numerous bioactive compounds. globalresearchonline.netnih.gov Research involves synthesizing hybrid molecules where the this compound scaffold is combined with other heterocyclic rings like pyrazole, triazole, or coumarin to create novel agents with potential anticancer or antimicrobial properties. nih.govnih.govacs.org The introduction of different substituents allows for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity. researchgate.net For example, the synthesis of thiazole-based stilbene (B7821643) analogs has been explored to create novel DNA topoisomerase IB inhibitors for cancer therapy. nih.gov

In materials science, the focus is on tuning the electronic and photophysical properties of thiazole derivatives. Thiazolo[5,4-d]thiazoles, which feature a fused bicyclic system, are emerging as important building blocks for organic electronics due to their rigid, planar structure and extended π-conjugation. researchgate.net By designing donor-π-acceptor (D–π–A) type molecules that incorporate a thiazole-based unit as the acceptor, researchers can create materials with specific energy gaps and frontier molecular orbital levels. rsc.org This allows for the development of novel organic hosts for electroluminescent devices and active materials for organic solar cells. researchgate.netrsc.org The ability to functionalize the 4-bromo position of this compound provides a direct route to attach various donor or π-linker groups, enabling the systematic tuning of these optoelectronic properties.

Application AreaDesign StrategyTunable PropertyExample Derivative Class
Medicinal Chemistry Hybridization with other heterocyclesBiological activity (e.g., cytotoxicity, antimicrobial efficacy)Thiazolyl-pyrazoles, thiazole-linked triazoles. nih.govacs.org
Medicinal Chemistry Introduction of various functional groupsTarget binding affinity, pharmacokineticsThiazole-based stilbene analogs as enzyme inhibitors. nih.gov
Materials Science Creation of Donor-π-Acceptor (D–π–A) structuresEnergy gap, photophysical propertiesThiazolo[5,4-d]thiazoles for organic electronics. researchgate.netrsc.org
Agrochemicals Structure-Activity Relationship (SAR) studiesHerbicidal or fungicidal activityNovel substituted thiazoles with varied aryl/alkyl groups.

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